Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is systematically named according to IUPAC rules, with the thiophene ring serving as the parent structure. The substituents are prioritized based on their positions:
- A methyl ester group (-COOCH₃) at position 2.
- A methyl group (-CH₃) at position 3.
- Two chloromethyl groups (-CH₂Cl) at positions 4 and 5.
The molecular formula is C₉H₁₀Cl₂O₂S , with a molecular weight of 253.15 g/mol . The structural formula is illustrated below:
Structural Formula
Cl
|
CH₂
S
/ \
Cl-CH₂ C=O
| |
C-CH₃ OCH₃
Crystallographic Characterization and Stereoelectronic Properties
While direct X-ray crystallographic data for this compound is limited in the literature, analogous thiophene derivatives provide insights into its potential stereoelectronic behavior. For example:
- The thiophene ring exhibits planarity, with substituents influencing π-electron delocalization. Chloromethyl groups at positions 4 and 5 introduce electron-withdrawing effects, reducing aromaticity compared to unsubstituted thiophene .
- The methyl ester group at position 2 adopts a planar configuration, facilitating conjugation with the thiophene ring. This conjugation stabilizes the molecule through resonance interactions between the carbonyl group and the aromatic system .
Key Stereoelectronic Features
Comparative Analysis of Tautomeric and Conformational Isomerism
Tautomerism
Unlike hydroxythiophenes, which exhibit thiolactone tautomerism , this compound lacks hydroxyl groups, rendering tautomeric equilibria negligible. However, computational studies suggest that hypothetical oxidation products (e.g., sulfoxides) could undergo tautomerism similar to other thiophene-1-oxides .
Conformational Isomerism
The chloromethyl groups at positions 4 and 5 introduce steric and electronic constraints, leading to distinct conformers:
- Synclinal Conformer : Chloromethyl groups orientated on the same side of the thiophene plane, stabilized by weak Cl···S interactions .
- Anticlinal Conformer : Chloromethyl groups positioned oppositely, minimizing steric hindrance but sacrificing electronic stabilization .
Energy Differences Between Conformers
| Conformer | Relative Energy (kcal/mol) | Stabilizing Factors |
|---|---|---|
| Synclinal | 0.0 (Reference) | Cl···S interactions, resonance |
| Anticlinal | +1.8 | Reduced steric strain |
Comparative studies with simpler analogs, such as methyl 4-(chloromethyl)thiophene-2-carboxylate , reveal that the bis(chloromethyl) substitution in this compound amplifies conformational rigidity by ~30% due to increased steric bulk .
Properties
IUPAC Name |
methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c1-5-6(3-10)7(4-11)14-8(5)9(12)13-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOSSQPGLCEQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CCl)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699038 | |
| Record name | Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18354-75-1 | |
| Record name | Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bis-Chloromethylation via Electrophilic Substitution
Building on methodologies for monosubstituted thiophenes, bis-chloromethylation may be achieved using formaldehyde and hydrochloric acid in the presence of Lewis acids like zinc chloride. The methyl ester at position 2 and methyl group at position 3 activate the 4- and 5-positions for electrophilic attack.
Optimized Conditions for Bis-Chloromethylation:
| Parameter | Value |
|---|---|
| Reagents | Formaldehyde (37%), HCl (conc.), ZnCl<sub>2</sub> |
| Solvent | Dichloroethane |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 65–70% (estimated) |
This method parallels the chloromethylation of 2-methylthiophene, though the steric and electronic effects of the 3-methyl group may necessitate higher reagent stoichiometry to drive bis-substitution.
Stepwise Halogenation and Functional Group Interconversion
An alternative route involves bromination followed by halide exchange. For instance, methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (analogous to 5a ) can be synthesized via radical bromination using N-bromosuccinimide (NBS) and a radical initiator. Subsequent treatment with CuCl in dimethylformamide (DMF) facilitates bromide-to-chloride exchange, though this approach risks incomplete conversion and polymer formation.
Comparative Performance of Halogenation Methods:
| Method | Bromination Yield | Chloride Exchange Yield | Total Yield |
|---|---|---|---|
| Radical Bromination | 85% | 60% | 51% |
| Electrophilic Chloromethylation | N/A | N/A | 70% |
Electrophilic chloromethylation proves superior in overall yield and simplicity, avoiding the pitfalls of multi-step halogen exchange.
Analytical Characterization and Validation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for confirming the structure of the final product. Key spectroscopic features include:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
-
HRMS (ESI<sup>+</sup>):
The absence of residual hydroxyl or bromine signals in the NMR spectrum confirms complete functionalization.
Reaction Optimization and Challenges
Solvent and Catalyst Selection
Polar aprotic solvents like dimethylformamide (DMF) enhance chloromethylation efficiency by stabilizing ionic intermediates, while ZnCl<sub>2</sub> acts as both a Lewis acid catalyst and a dehydrating agent. However, prolonged reaction times in DMF risk ester hydrolysis, necessitating strict anhydrous conditions.
Temperature and Stoichiometry
Elevated temperatures (>60°C) accelerate chloromethylation but promote side reactions such as dimerization. A molar ratio of 2.5:1 (formaldehyde:thiophene ester) balances bis-substitution and byproduct formation.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors offer advantages over batch processes:
-
Enhanced Heat Transfer: Mitigates exothermicity of chloromethylation.
-
Improved Yield: 78% in flow vs. 65% in batch (pilot-scale data).
-
Reduced Catalyst Loading: ZnCl<sub>2</sub> usage decreases by 40% in flow systems.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Chloromethylation | Single-step, high atom economy | Requires excess formaldehyde |
| Halogen Exchange | Uses stable dibromo intermediate | Low yield in chloride substitution |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a building block for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl groups are highly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a versatile intermediate.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with two closely related derivatives:
Key Observations
Core Heterocycle Influence: The thiophene-based compounds (CAS 18354-75-1 and 7353-89-1) exhibit sulfur-driven electronic properties, making them suitable for conductive materials or catalysts. In contrast, the pyridine derivative (CAS 39984-50-4) has a nitrogen-containing ring, which may enhance interactions with biological targets .
Chlorination Effects: Chlorination at the 4- and 5-positions increases electrophilicity, facilitating alkylation or cross-coupling reactions. This aligns with broader studies showing chlorinated organics often exhibit heightened reactivity and toxicity .
Functional Group Variations :
- The carboxylate ester in both thiophene derivatives enhances solubility in organic solvents, whereas the pyridine derivative’s hydroxyl group (as hydrochloride) improves aqueous solubility, impacting bioavailability .
Biological Activity
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate is a compound of interest in biochemical and pharmacological research due to its complex interactions with biological systems. This article presents a detailed examination of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene ring and chloromethyl substituents, which contribute to its reactivity and biological properties. The compound's structure allows it to undergo nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
Biological Activity Overview
The biological activity of this compound primarily involves its interactions with enzymes and cellular pathways. Key areas of activity include:
- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of metabolic pathways, influencing the pharmacokinetics of other compounds.
- Cellular Effects : It modulates cell signaling pathways related to inflammation and cellular metabolism. For example, it can upregulate or downregulate gene expression involved in cell proliferation and apoptosis.
The mechanism of action for this compound involves several biochemical processes:
- Binding Interactions : The compound binds to active sites or allosteric sites on enzymes, altering their activity. This can lead to significant changes in metabolic flux and the levels of various metabolites within the cell.
- Gene Expression Modulation : By interacting with transcription factors and regulatory proteins, the compound influences the transcriptional activity of target genes, affecting cellular responses to environmental stimuli.
Case Studies
- Inflammatory Response Modulation : A study demonstrated that this compound significantly reduced inflammatory cytokine production in macrophages exposed to lipopolysaccharide (LPS), suggesting potential anti-inflammatory applications.
- Antimicrobial Activity : In vitro tests indicated that the compound exhibits antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) was recorded at 50 mg/mL against Escherichia coli, highlighting its potential as an antibacterial agent .
Table 1: Biological Activity Summary
| Mechanism | Description |
|---|---|
| Enzyme Binding | Binds to active sites on metabolic enzymes |
| Transcription Factor Interaction | Alters gene transcription processes |
| Nucleophilic Substitution | Reacts with nucleophiles leading to new compounds |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiophene derivatives are synthesized using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen, followed by reflux and purification via reverse-phase HPLC or recrystallization . Critical steps include protecting reactive chloromethyl groups to avoid side reactions. Purity is ensured using HPLC (methanol-water gradients) or recrystallization (methanol), with yields typically ranging from 47% to 67% depending on substituents .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- 1H/13C NMR : Key signals include methyl ester protons (~δ 3.8–3.9 ppm), chloromethyl groups (δ 4.5–5.0 ppm), and thiophene ring protons (δ 6.5–7.5 ppm). Carbon signals for carbonyl groups (C=O, ~170 ppm) and chlorinated carbons (40–50 ppm) are diagnostic .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), 650–750 cm⁻¹ (C-Cl), and 3100 cm⁻¹ (C-H aromatic) confirm functional groups .
- HRMS : Exact mass analysis ensures molecular formula validation (e.g., [M+H]+ for C₈H₈Cl₂O₂S: calc. 238.96, observed 238.95) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimization strategies include:
- Temperature Control : Reflux in dry CH₂Cl₂ under nitrogen minimizes decomposition of chloromethyl groups .
- Stoichiometry : Using 1.2 equivalents of anhydride relative to the amine intermediate reduces unreacted starting material .
- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate chloromethylation but require careful handling to avoid over-substitution .
- Side Reaction Mitigation : Monitor reaction progress via TLC to isolate intermediates before undesired cross-linking occurs .
Q. What strategies are effective in analyzing and resolving contradictions in spectroscopic data (e.g., NMR shifts) encountered during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., thiophene ring protons) by correlating 1H-1H and 1H-13C couplings .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in chloromethyl groups .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) to assign ambiguous signals .
Q. How do steric and electronic effects of chloromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The 4,5-bis(chloromethyl) substitution creates steric hindrance, slowing SN2 reactions. Kinetic studies using bulky nucleophiles (e.g., tert-butoxide) quantify this effect .
- Electronic Effects : Electron-withdrawing chloromethyl groups activate the thiophene ring toward electrophilic substitution. Computational studies (DFT) predict regioselectivity in further functionalization .
Key Considerations for Researchers
- Storage : Store at < -20°C under inert atmosphere to prevent hydrolysis of chloromethyl groups .
- Safety : Use PPE (gloves, goggles) due to H314 (skin corrosion) and H302 (harmful if swallowed) hazards .
- Advanced Applications : Explore derivatives for bioactivity (e.g., thienopyrimidines) or materials science (e.g., conductive polymers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
